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Introduction

Morpholino-based phosphorothioate analogs, also known as thiophosphoramidate morpholinos
(TMOs), are a novel class of antisense oligonucleotides that merge the structural features of
phosphorodiamidate morpholino oligomers (PMOs) with the well-established phosphorothioate
(PS) linkage. This combination aims to leverage the high nuclease resistance and steric-
blocking mechanism of morpholinos with the potentially improved cellular uptake and binding
affinity characteristics associated with the phosphorothioate modification.[1][2][3] TMOs and
their chimeras with DNA-pS subunits have demonstrated enhanced binding affinity to
complementary RNA sequences and significant gene silencing efficacy.[1][2]

These application notes provide an overview of the synthesis of TMOs, focusing on the solid-
phase phosphoramidite approach. Detailed protocols for the synthesis, purification, and
characterization are provided to guide researchers in the development of these promising
therapeutic and research agents.

Data Presentation
Table 1: Thermal Stability of TMO and TMO-DNA-pS
Chimeras with Complementary RNA
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Oligonucleotide . ATm per TMO
Duplex with RNA Tm (°C) .

Sequence (5' to 3') modification (°C)
DNA Control DNA/RNA 55.4 N/A
DNA-pS Control DNA-pS/RNA 49.8 N/A
Fully Modified TMO TMO/RNA 65.0 +0.88
Chimeric TMO 1

) TMO-DNA-pS/RNA 65.0 +0.88
(Alternating)
Chimeric TMO 2

_ TMO-DNA-pS/RNA 66.5 +1.00
(Alternating)
Gapmer TMO TMO-DNA-pS/RNA 48.2 -0.50

Data synthesized from information presented in Langner et al., 2020.[2] The ATm is calculated
relative to the DNA/RNA duplex.

Oligonucleotide Type Enzyme Stability
Fully Modified TMO 3'-Exonuclease High
TMO-DNA-pS Chimera 3'-Exonuclease High
Phosphorodiamidate ) )
) Various Nucleases Very High[4]

Morpholino (PMO)
Phosphorothioate DNA (PS- ]

Various Nucleases Moderate

DNA)

This table summarizes the high 3'-exonuclease stability of TMOs as reported in Langner et al.,
2020.[1][3]

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of
Thiophosphoramidate Morpholino Oligonucleotides
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(TMOs)

This protocol describes the automated solid-phase synthesis of TMOs using a phosphoramidite
approach on a standard DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

Materials:
o Controlled Pore Glass (CPG) solid support functionalized with the first morpholino subunit.

e Morpholino phosphoramidite monomers (A, C, G, T) with appropriate protecting groups (e.g.,
Trityl or MMTr on the 3'-N).

 Activator solution: 0.12 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.[5]

o Sulfurizing agent: 3-[(dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione (DDTT).
[6]

o Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
o Capping solution A: Acetic anhydride/Pyridine/THF.

e Capping solution B: 10% N-methylimidazole in THF.

» Neutralization solution: 20% Diisopropylethylamine (DIPEA) in THF.

e Anhydrous acetonitrile.

o Cleavage and deprotection solution: Concentrated agueous ammonia.
Procedure:

e Resin Preparation: Start with a CPG solid support pre-loaded with the desired 3'-terminal
morpholino nucleoside in the synthesis column.

e Deblocking: Remove the 3'-N protecting group (e.g., Trityl) by treating the support-bound
monomer with the deblocking solution for 60-90 seconds. Wash thoroughly with anhydrous
acetonitrile.
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» Neutralization: Treat the support with the neutralization solution to neutralize any residual
acid. Wash with anhydrous acetonitrile.

e Coupling: Deliver the desired morpholino phosphoramidite monomer and the activator
solution to the synthesis column. Allow the coupling reaction to proceed for 300 seconds.[5]

 Sulfurization: After coupling, introduce the sulfurizing agent (DDTT) to convert the phosphite
triester linkage to a thiophosphoramidate linkage.

o Capping: Treat the support with capping solutions A and B to acetylate any unreacted 5'-
hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.

e Wash: Wash the support thoroughly with anhydrous acetonitrile.

» Repeat: Repeat steps 2-7 for each subsequent monomer addition until the desired sequence
IS synthesized.

o Cleavage and Deprotection: After the final cycle, wash the resin and treat with concentrated
aqueous ammonia at 55°C for 12-16 hours to cleave the TMO from the solid support and
remove the base-protecting groups.[5]

« Purification: Purify the crude TMO product using reverse-phase high-performance liquid
chromatography (RP-HPLC) or anion-exchange HPLC.

o Characterization: Confirm the identity and purity of the final product by mass spectrometry
(e.g., LC-MS or MALDI-TOF).[7]

Protocol 2: Purification and Characterization of TMOs

Purification by RP-HPLC:
e Column: Use a C18 reverse-phase column.
e Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

o Mobile Phase B: Acetonitrile.
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o Gradient: Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50%
Mobile Phase B over 30 minutes) to elute the TMO.

» Detection: Monitor the elution profile at 260 nm.

e Collection and Desalting: Collect the fractions containing the full-length product and desalt
using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

Characterization by LC-MS:

 Liquid Chromatography: Employ a suitable LC method, such as ion-pair reversed-phase
chromatography, to separate the TMO from any impurities.[7]

o Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass
spectrometer in negative ion mode to determine the molecular weight of the synthesized
TMO.[7]

» Data Analysis: Compare the observed molecular weight with the calculated theoretical mass
to confirm the identity of the product. Analyze the chromatogram to assess the purity of the
sample.
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Caption: Automated solid-phase synthesis workflow for thiophosphoramidate morpholino
oligonucleotides (TMOSs).

Thiophosphoramidate

Morpholino Oligo (TMO)

Binds to splice site

Steric Hindrance

Thiophosphoramidate Splicing Machinery
Morpholino Oligo (TMO) (Spliceosome)
/ RIS

N
N\

Binds to 5' UTR or LN . .
start codon region Altered Splicing \\Results in altered protein

\‘

Cytoplasm \
N x

Steric Hindrance [mRNA Transcripa Protein (Truncated or Non-functional)

Translation Initiation

Ribosome

Translation Blocked
(No Protein)

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b8273673?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8273673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Steric-blocking mechanism of action for morpholino-based phosphorothioate analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8273673?utm_src=pdf-body-img
https://www.benchchem.com/product/b8273673?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32866014/
https://pubmed.ncbi.nlm.nih.gov/32866014/
https://pubs.acs.org/doi/10.1021/jacs.0c04335
https://www.researchgate.net/publication/344007748_Synthesis_and_Characterization_of_Thiophosphoramidate_Morpholino_Oligonucleotides_and_Chimeras
https://www.researchgate.net/publication/11848158_Phosphorodiamidate_morpholino_oligomers_Favorable_properties_for_sequence-specific_gene_inactivation
https://pmc.ncbi.nlm.nih.gov/articles/PMC10384400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10384400/
https://www.mdpi.com/1420-3049/28/14/5380
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/po_6545xt_advancebio_pmo_asms_2024_tp556_en_agilent_c166a62811.pdf
https://www.benchchem.com/product/b8273673#synthesis-of-morpholino-based-phosphorothioate-analogs
https://www.benchchem.com/product/b8273673#synthesis-of-morpholino-based-phosphorothioate-analogs
https://www.benchchem.com/product/b8273673#synthesis-of-morpholino-based-phosphorothioate-analogs
https://www.benchchem.com/product/b8273673#synthesis-of-morpholino-based-phosphorothioate-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8273673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b8273673?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8273673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

